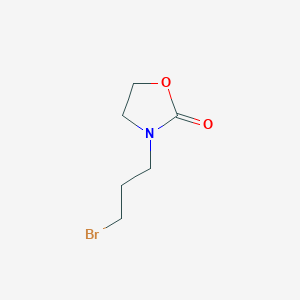

3-(3-Bromopropyl)-1,3-oxazolidin-2-one

Description

Overview of Oxazolidinone Chemistry and its Significance in Organic Synthesis

Oxazolidinones are a class of five-membered heterocyclic compounds that contain both nitrogen and oxygen atoms in the ring. nih.gov This structural motif is of great importance in both organic and medicinal chemistry. nih.gov Within this class, 2-oxazolidinones are the most extensively studied isomers in the context of drug discovery. researchgate.net

The significance of the oxazolidinone scaffold in organic synthesis is multifaceted:

Chiral Auxiliaries: Chiral oxazolidinones are widely used as "Evans' auxiliaries." These compounds are instrumental in controlling the stereochemistry of chemical reactions, enabling the synthesis of enantiomerically pure compounds, which is crucial in the development of pharmaceuticals. researchgate.netrsc.org

Pharmacophore Group: The oxazolidinone ring is a key structural component (pharmacophore) in a number of therapeutic agents. researchgate.net The first approved drug containing this ring was Linezolid, an antibiotic effective against multi-drug-resistant Gram-positive bacteria. researchgate.netnih.gov This success has spurred extensive research into other oxazolidinone derivatives for various therapeutic applications, including antibacterial, antitubercular, and anticancer agents. nih.govresearchgate.net

Synthetic Versatility: A wide array of synthetic methods has been developed for the construction of the oxazolidinone ring, allowing for the creation of a diverse library of derivatives. organic-chemistry.orgnih.gov These methods range from catalyst-free multicomponent reactions to metal-catalyzed cyclizations. bohrium.com

| Method | Description | Reference |

|---|---|---|

| From Urea (B33335) and Ethanolamine (B43304) | Microwave-assisted synthesis provides a rapid route to oxazolidin-2-one derivatives. | organic-chemistry.org |

| From Primary Amines and Carbonate Salts | Primary amines react with halomethyloxiranes and carbonate salts to yield N-substituted oxazolidinones. | nih.gov |

| Gold(I)-Catalyzed Rearrangement | A mild and efficient method involving the rearrangement of propargylic tert-butylcarbamates. | nih.gov |

| Iodocyclocarbamation | Reaction of N-allylated carbamates to form 5-(iodomethyl)oxazolidin-2-ones, which are useful intermediates. | organic-chemistry.org |

Rationale for Research on 3-(3-Bromopropyl)-1,3-oxazolidin-2-one as a Key Intermediate

The academic and industrial interest in 3-(3-Bromopropyl)-1,3-oxazolidin-2-one stems from its role as a valuable chemical intermediate. The rationale for its use in research is based on its bifunctional nature:

The Oxazolidinone Core: This part of the molecule provides a stable, well-characterized scaffold that is known to be a component of biologically active compounds. researchgate.net By incorporating this core, chemists can synthesize new molecules with the potential for therapeutic applications.

The 3-Bromopropyl Group: This side chain is the key to the compound's utility as an intermediate. The bromine atom is an excellent leaving group, making the terminal carbon atom susceptible to nucleophilic substitution reactions. This allows for the facile attachment of a wide variety of other chemical moieties, such as amines, thiols, azides, and other nucleophiles.

This reactivity enables researchers to use 3-(3-Bromopropyl)-1,3-oxazolidin-2-one as a linker to conjugate the oxazolidinone ring to other molecules of interest. For example, it can be used to synthesize novel derivatives of existing drugs or to create new chemical entities for high-throughput screening in drug discovery programs. The three-carbon (propyl) chain provides a flexible spacer between the oxazolidinone ring and the attached functional group, which can be important for optimizing biological activity.

Scope and Objectives of Research on 3-(3-Bromopropyl)-1,3-oxazolidin-2-one

The primary focus of research involving 3-(3-Bromopropyl)-1,3-oxazolidin-2-one is its application in synthetic chemistry, particularly for the development of new pharmaceutical agents and other biologically active compounds.

Scope: The scope of research includes the synthesis of the intermediate itself and its subsequent use in a variety of chemical transformations. This involves reacting it with different nucleophiles to create a library of new compounds where the oxazolidinone core is tethered via a propyl linkage to diverse functional groups. For instance, it has been used in the synthesis of novel oxazolidinone-linked 1,2,3-triazole derivatives through cycloaddition reactions. nih.gov

Objectives: The main objectives of utilizing this compound in academic and industrial research are:

To Synthesize Novel Molecular Architectures: To use it as a building block for constructing complex molecules that would be difficult to assemble otherwise.

To Explore Structure-Activity Relationships (SAR): By systematically modifying the molecule attached to the bromopropyl group, researchers can investigate how different functional groups influence the biological activity of the resulting compounds. This is a fundamental practice in medicinal chemistry for optimizing lead compounds. nih.gov

To Develop New Therapeutic Agents: A significant goal is the discovery of new drugs. Given the proven success of the oxazolidinone class of antibiotics, research is ongoing to develop new derivatives to combat drug-resistant bacteria and to explore other therapeutic areas like antifungal and anticancer treatments. nih.govacs.org

To Create Molecular Probes: The compound can be used to attach the oxazolidinone moiety to fluorescent tags, affinity labels, or other probes to study biological processes and identify molecular targets.

Structure

3D Structure

Properties

IUPAC Name |

3-(3-bromopropyl)-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10BrNO2/c7-2-1-3-8-4-5-10-6(8)9/h1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVUSZVOVNZLPCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)N1CCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 3 Bromopropyl 1,3 Oxazolidin 2 One and Its Precursors

General Synthetic Routes to the 1,3-Oxazolidin-2-one Core

The 1,3-oxazolidin-2-one scaffold is a crucial structural motif in many pharmaceutically active compounds. google.com Consequently, a variety of synthetic methods for its construction have been developed. These methods often focus on efficiency, stereocontrol, and the use of readily available starting materials.

Cyclization of β-Amino Alcohols

A foundational and widely employed method for the synthesis of 1,3-oxazolidin-2-ones is the cyclization of β-amino alcohols with a carbonylating agent. This approach leverages the bifunctional nature of β-amino alcohols, which contain both a nucleophilic amino group and a hydroxyl group.

Common carbonylating agents include phosgene (B1210022), diphosgene, and triphosgene, as well as safer alternatives like diethyl carbonate, dimethyl carbonate, and carbonyldiimidazole (CDI). The reaction generally proceeds by the initial formation of a carbamate (B1207046) or a chloroformate intermediate, followed by an intramolecular cyclization that displaces a leaving group to form the five-membered ring. For instance, the reaction of ethanolamine (B43304) with urea (B33335) under microwave irradiation provides a straightforward route to 1,3-oxazolidin-2-one. nih.gov

The choice of carbonylating agent and reaction conditions can influence the yield and purity of the product. The use of phosgene and its derivatives, while efficient, requires careful handling due to their high toxicity. Carbonates and CDI are generally safer alternatives, though they may require more forcing conditions or the use of a catalyst.

| Starting Material | Carbonylating Agent | Conditions | Product | Reference |

| β-Amino Alcohol | Phosgene/Diphosgene | Base (e.g., triethylamine) | 1,3-Oxazolidin-2-one | General Knowledge |

| β-Amino Alcohol | Diethyl Carbonate | Base, Heat | 1,3-Oxazolidin-2-one | General Knowledge |

| Ethanolamine | Urea | Microwave Irradiation | 1,3-Oxazolidin-2-one | nih.gov |

Carbon Dioxide Fixation Approaches for Oxazolidinone Formation

In recent years, the utilization of carbon dioxide (CO₂) as a C1 building block has garnered significant attention due to its abundance, low cost, and non-toxic nature. justia.com Several methods have been developed to synthesize 1,3-oxazolidin-2-ones through the fixation of CO₂.

The reaction of epoxides with amines and carbon dioxide in a three-component reaction is a direct and atom-economical approach to substituted 1,3-oxazolidin-2-ones. This method typically requires a catalyst to facilitate the coupling of the three components. Various catalytic systems, including ionic liquids and metal complexes, have been shown to be effective. The reaction proceeds through the initial ring-opening of the epoxide by the amine, followed by the incorporation of CO₂ and subsequent cyclization.

Propargylic amines can undergo a carboxylative cyclization with carbon dioxide to yield 5-alkylidene-1,3-oxazolidin-2-ones. This transformation is often catalyzed by transition metal complexes, such as those of silver or gold. The reaction involves the activation of the alkyne by the metal catalyst, facilitating the addition of the amine and subsequent incorporation of CO₂ to form the heterocyclic ring.

| Starting Materials | CO₂ Source | Catalyst/Conditions | Product Type | Reference |

| Epoxide, Amine | Carbon Dioxide | Ionic Liquid/Metal Catalyst | Substituted 1,3-Oxazolidin-2-one | General Knowledge |

| Propargylic Amine | Carbon Dioxide | Silver/Gold Catalyst | 5-Alkylidene-1,3-Oxazolidin-2-one | General Knowledge |

Intramolecular Aminohydroxylation Strategies

Intramolecular aminohydroxylation of allylic carbamates provides a powerful method for the stereoselective synthesis of 1,3-oxazolidin-2-ones. This reaction involves the simultaneous addition of an amino and a hydroxyl group across the double bond of an allylic system. Palladium-catalyzed versions of this reaction are well-established, where a high-valent palladium intermediate is proposed to undergo a nucleophilic attack by water. nih.gov This strategy is particularly valuable for the synthesis of chiral oxazolidinones when enantiomerically enriched starting materials or chiral catalysts are used.

Synthesis via Oxazolone Hydrogenation

A less common but effective method for the preparation of 1,3-oxazolidin-2-ones is the hydrogenation of the corresponding 2-oxazolones. This approach is particularly useful for accessing optically active 4-substituted 2-oxazolidinones. The asymmetric hydrogenation of prochiral 2-oxazolones can be achieved with high enantioselectivity using chiral ruthenium(II)-NHC catalysts. This method allows for the late-stage introduction of a key stereocenter.

Synthetic Routes to 3-(3-Bromopropyl)-1,3-oxazolidin-2-one and its Precursors

While general methods for the synthesis of the 1,3-oxazolidin-2-one core are well-documented, specific procedures for 3-(3-bromopropyl)-1,3-oxazolidin-2-one are less common in the literature. However, plausible synthetic routes can be devised based on established chemical transformations.

One of the most direct approaches to 3-(3-bromopropyl)-1,3-oxazolidin-2-one is the N-alkylation of the parent 1,3-oxazolidin-2-one. This reaction involves the deprotonation of the nitrogen atom of the oxazolidinone ring with a suitable base, followed by nucleophilic attack on an alkylating agent. In this case, 1,3-dibromopropane (B121459) would serve as the alkylating agent. To favor mono-alkylation and minimize the formation of the di-substituted product, a large excess of 1,3-dibromopropane is typically used.

Another viable strategy involves the synthesis of a precursor molecule, N-(3-bromopropyl)ethanolamine, which can then be cyclized to form the desired product. The synthesis of this precursor could be achieved by the reaction of 3-amino-1-propanol with 1,3-dibromopropane. The subsequent cyclization of N-(3-bromopropyl)ethanolamine to 3-(3-bromopropyl)-1,3-oxazolidin-2-one would require a carbonylating agent, such as phosgene or a phosgene equivalent, in a manner analogous to the general synthesis from β-amino alcohols.

| Precursor 1 | Precursor 2 | Reagent/Conditions | Product |

| 1,3-Oxazolidin-2-one | 1,3-Dibromopropane | Base (e.g., NaH) in a suitable solvent (e.g., DMF) | 3-(3-Bromopropyl)-1,3-oxazolidin-2-one |

| 3-Amino-1-propanol | 1,3-Dibromopropane | Base | N-(3-Bromopropyl)ethanolamine |

| N-(3-Bromopropyl)ethanolamine | Phosgene or equivalent | Base | 3-(3-Bromopropyl)-1,3-oxazolidin-2-one |

Microwave-Assisted Synthetic Approaches

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates and improving yields in the formation of heterocyclic compounds, including oxazolidinones. While a specific microwave-assisted synthesis for 3-(3-Bromopropyl)-1,3-oxazolidin-2-one is not extensively detailed in the reviewed literature, the general principles of microwave-assisted N-alkylation of amides and lactams can be applied to the synthesis of the core oxazolidinone structure.

In a general approach, the N-alkylation of amides and lactams can be achieved by mixing the amide with an alkyl halide in the presence of a phase-transfer catalyst such as tetrabutylammonium (B224687) bromide (TBAB) and a solid base mixture of potassium carbonate and potassium hydroxide (B78521). This mixture is then subjected to microwave irradiation. This solvent-free method offers a significant reduction in reaction times compared to conventional heating. For instance, the alkylation of benzanilide (B160483) with benzyl (B1604629) chloride under these conditions can be completed in seconds. mdpi.com

Table 1: Representative Microwave-Assisted N-Alkylation of Amides and Lactams mdpi.com

| Amide/Lactam | Alkylating Agent | Power (W) | Time (s) | Temperature (°C) | Yield (%) |

| Benzanilide | Benzyl chloride | 300 | 115 | 158 | 95 |

| Benzamide | Benzyl chloride | 300 | 120 | 162 | 92 |

| Pyrrolidin-2-one | Benzyl chloride | 300 | 120 | 155 | 94 |

| Pyrrolidin-2-one | Ethyl bromoacetate | 300 | 120 | 148 | 90 |

This table is illustrative of general microwave-assisted N-alkylation and does not represent the direct synthesis of 3-(3-Bromopropyl)-1,3-oxazolidin-2-one.

This methodology highlights the potential for a rapid and efficient synthesis of the 1,3-oxazolidin-2-one precursor, which could then be functionalized with the bromopropyl group.

Reactions with Chlorosulfonyl Isocyanate (CSI)

The synthesis of the 1,3-oxazolidin-2-one ring can also be accomplished through the reaction of epoxides with chlorosulfonyl isocyanate (CSI). This method provides a direct route to the core heterocyclic structure. The reaction typically proceeds by the cycloaddition of CSI to an epoxide, which can lead to the formation of both oxazolidinones and five-membered cyclic carbonates.

The process involves treating an epoxide with CSI in a suitable solvent, such as dichloromethane, at room temperature. This approach is advantageous as it often does not require a catalyst and proceeds under mild conditions.

Introduction and Functionalization of the Bromopropyl Moiety

The introduction of the 3-bromopropyl group onto the nitrogen atom of the 1,3-oxazolidin-2-one ring is a crucial step in the synthesis of the target molecule. This can be achieved through direct alkylation strategies or by utilizing precursors that already contain the bromopropyl moiety.

Direct Bromopropylation Strategies

Direct N-alkylation of the 1,3-oxazolidin-2-one precursor with 1,3-dibromopropane represents the most straightforward approach to introduce the 3-bromopropyl side chain. This type of reaction is analogous to the N-alkylation of other cyclic amides (lactams) and imides.

Mechanochemical methods, such as ball milling, have been successfully employed for the N-alkylation of imides with 1,3-dibromopropane. nih.gov For example, the reaction of an imide with an excess of 1,3-dibromopropane in the presence of a base like potassium carbonate under solvent-free milling conditions can afford the N-(3-bromopropyl)imide. nih.gov This solid-state approach offers advantages in terms of reduced solvent waste and potentially milder reaction conditions.

Table 2: Mechanochemical N-Alkylation of an Imide with 1,3-Dibromopropane nih.gov

| Imide (1 equiv) | 1,3-Dibromopropane (equiv) | Base (equiv) | Time (h) | Yield of N-(3-bromopropyl)imide (%) |

| Imide 1 | 10 | K2CO3 (5) | 1 | 82 |

| Imide 1 | 5 | K2CO3 (5) | 1 | 75 |

| Imide 1 | 10 | Cs2CO3 (5) | 1 | 78 |

This table demonstrates an analogous reaction and not the direct synthesis of 3-(3-Bromopropyl)-1,3-oxazolidin-2-one.

The principle of this reaction involves the deprotonation of the nitrogen atom of the oxazolidinone ring by a base, creating a nucleophilic anion that subsequently attacks one of the electrophilic carbon atoms of 1,3-dibromopropane, displacing a bromide ion. The use of an excess of 1,3-dibromopropane is typically necessary to minimize the formation of the bis-alkylated product.

Synthesis Utilizing 3-Bromopropyl-Containing Precursors

An alternative strategy involves the use of precursors that already incorporate the 3-bromopropyl group. This can be achieved through various synthetic routes.

The reactivity of 1,3-dibromopropane in the formation of heterocyclic systems is well-documented. For instance, it can be used to link existing heterocyclic units. An example is the reaction of a bis(azine) precursor with 1,3-dibromopropane in the presence of potassium carbonate in refluxing acetone (B3395972) to yield a bridged macrocyclic ligand. In this reaction, the dibromoalkane acts as a linker between two nucleophilic sites. researchgate.net This illustrates the utility of 1,3-dibromopropane in constructing more complex molecules from heterocyclic building blocks.

The synthesis of the target molecule can also be envisioned through the cyclization of a suitable precursor, such as an N-(3-Bromo-2-hydroxypropyl)acetamide derivative. While a direct synthesis from this specific starting material is not explicitly detailed in the available literature, the cyclization of related N-(substituted 2-hydroxypropyl)carbamates to form oxazolidinones is a known transformation. This process typically occurs via an intramolecular nucleophilic attack of the hydroxyl group on the carbonyl carbon of the carbamate, leading to the formation of the five-membered ring and the elimination of a leaving group.

Multicomponent Reaction Development for Bromopropyl-Substituted Oxazolidinones

The development of multicomponent reactions (MCRs) for the synthesis of oxazolidinones represents a significant advancement in synthetic efficiency, aligning with the principles of green chemistry by minimizing steps and waste. While specific MCRs for the direct synthesis of 3-(3-Bromopropyl)-1,3-oxazolidin-2-one are not extensively documented, the development of related methodologies for N-substituted oxazolidinones provides a strong foundation for their potential application. These reactions combine multiple starting materials in a single step to construct the oxazolidinone core, offering a convergent and atom-economical approach.

One notable development in this area is a facile, catalyst-free multicomponent synthesis of oxazolidinones from primary amines, dibromoethane (DBE), and an inorganic carbonate which serves as both a base and a C1 source. researchgate.net This methodology demonstrates the potential for constructing the N-substituted oxazolidinone ring system in a single, efficient operation. The reaction proceeds by combining a primary aliphatic or aromatic amine with dibromoethane, using either cesium carbonate (Cs₂CO₃) or cesium hydrogencarbonate (CsHCO₃) in a solvent such as dimethyl sulfoxide (B87167) (DMSO). researchgate.net This approach has proven to be broadly applicable for a range of amines, affording N-substituted oxazolidinones in high yields. researchgate.net

The proposed mechanism for this reaction involves the initial N-alkylation of the primary amine with dibromoethane, followed by an intramolecular cyclization with the carbonate acting as the source of the carbonyl carbon. This strategy streamlines the synthesis compared to traditional multi-step methods that often involve the use of hazardous reagents like phosgene or its derivatives.

While this specific reaction utilizes dibromoethane, the principles can be extended to the synthesis of bromopropyl-substituted oxazolidinones. By substituting dibromoethane with a suitable three-carbon dielectrophile containing a bromine atom, such as 1,3-dibromopropane, and reacting it with an appropriate amine, it is conceivable that 3-(3-Bromopropyl)-1,3-oxazolidin-2-one could be synthesized in a similar one-pot fashion. The development of such a multicomponent reaction would be of significant interest for the efficient and sustainable production of this important synthetic intermediate.

The table below summarizes the conditions for the analogous multicomponent synthesis of N-substituted oxazolidinones, which could serve as a starting point for the development of a synthesis for 3-(3-Bromopropyl)-1,3-oxazolidin-2-one.

| Reactant 1 | Reactant 2 | C1 Source/Base | Solvent | Temperature (°C) | Time (h) | Product |

| Primary Amine | Dibromoethane | Cs₂CO₃ | DMSO | 25 | 5 | N-Substituted Oxazolidinone |

| Primary Amine | Dibromoethane | CsHCO₃ | DMSO | 50 | 16 | N-Substituted Oxazolidinone |

Further research into the adaptation of this and other multicomponent reactions for the direct synthesis of 3-(3-Bromopropyl)-1,3-oxazolidin-2-one and other bromopropyl-substituted oxazolidinones is a promising area for future investigation. The optimization of reaction conditions, including the choice of solvent, base, and temperature, would be crucial for achieving high yields and purity of the desired product. The development of asymmetric multicomponent reactions to produce enantiomerically pure bromopropyl-substituted oxazolidinones also remains an important goal in synthetic chemistry. nih.gov

Reactivity and Mechanistic Investigations of 3 3 Bromopropyl 1,3 Oxazolidin 2 One

Reactivity of the Bromopropyl Functionality

The primary site of reactivity in 3-(3-Bromopropyl)-1,3-oxazolidin-2-one is the carbon-bromine bond. The electronegative bromine atom polarizes the C-Br bond, rendering the terminal carbon atom electrophilic and susceptible to attack by nucleophiles. Additionally, the relative weakness of the C-Br bond allows for its homolytic cleavage to generate a carbon-centered radical, opening pathways to cyclization and other radical-mediated transformations.

Nucleophilic Substitution Reactions of the Bromopropyl Group

The electrophilic nature of the terminal carbon atom in the bromopropyl chain makes it an excellent substrate for nucleophilic substitution reactions. The bromine atom functions as a good leaving group, facilitating the formation of new bonds with a wide range of nucleophiles.

The conversion of the bromopropyl group to a hydroxypropyl group represents a fundamental nucleophilic substitution reaction. This hydroxylation is typically achieved by treating 3-(3-Bromopropyl)-1,3-oxazolidin-2-one with a hydroxide (B78521) source, such as an alkali metal hydroxide. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the hydroxide ion attacks the electrophilic carbon atom, displacing the bromide ion in a single concerted step. This transformation yields 3-(3-hydroxypropyl)-1,3-oxazolidin-2-one, a valuable intermediate for further functionalization.

The choice of solvent can significantly influence the rate and efficiency of this reaction. While traditional polar aprotic solvents are effective, there is growing interest in the use of ionic liquids (ILs) as reaction media. nih.gov Ionic liquids are salts with low melting points that can offer advantages such as high thermal stability, negligible vapor pressure, and tunable solvating properties. mdpi.com In the context of hydroxylation, an ionic liquid can enhance the reaction rate by effectively solvating the cationic counter-ion of the hydroxide salt, thereby increasing the nucleophilicity of the hydroxide anion.

Table 1: Hypothetical Conditions for Hydroxylation of 3-(3-Bromopropyl)-1,3-oxazolidin-2-one

| Entry | Hydroxide Source | Solvent | Temperature (°C) | Reaction Time (h) |

| 1 | Sodium Hydroxide | Dimethylformamide (DMF) | 80 | 6 |

| 2 | Potassium Hydroxide | Acetonitrile (B52724) | 70 | 8 |

| 3 | Cesium Hydroxide | Dimethyl Sulfoxide (B87167) (DMSO) | 60 | 4 |

| 4 | Sodium Hydroxide | [BMIM][BF4]a | 80 | 3 |

a1-Butyl-3-methylimidazolium tetrafluoroborate, an example of an ionic liquid.

The bromopropyl group readily undergoes coupling reactions with various carbon-based nucleophiles, enabling the formation of new carbon-carbon bonds. A classic example of such a transformation is the alkylation of malonate esters. researchgate.netfrontiersin.org In this reaction, a soft carbon nucleophile, generated by deprotonating a malonic ester with a suitable base (e.g., sodium ethoxide), attacks the electrophilic terminal carbon of 3-(3-Bromopropyl)-1,3-oxazolidin-2-one.

This SN2 reaction results in the formation of a new C-C bond, displacing the bromide ion and yielding a substituted malonic ester. The product of this reaction is a versatile intermediate that can be further manipulated; for instance, the malonate group can be hydrolyzed and decarboxylated to yield a carboxylic acid derivative. This method provides an efficient route for extending the carbon chain of the propyl group. Other carbon nucleophiles, such as organocuprates and Grignard reagents (in the presence of a suitable catalyst), can also be employed to achieve similar C-C bond formations. nih.govmdpi.com

Table 2: Representative C-C Coupling Reactions with Alkyl Halides

| Entry | Alkyl Halide | Carbon Nucleophile | Base/Catalyst | Product Type |

| 1 | R-Br | Diethyl Malonate | Sodium Ethoxide | Diethyl Alkylmalonate |

| 2 | R-Br | Acetoacetic Ester | Potassium Carbonate | Alkylated β-keto ester |

| 3 | R-Br | Lithium Diorganocuprate | N/A | Alkane |

| 4 | R-Br | Phenylboronic acid | Pd Catalyst | Alkylated arene |

Radical Transformations Involving the Bromopropyl Moiety

Beyond its utility in nucleophilic substitution reactions, the bromopropyl group can also participate in radical transformations. Homolytic cleavage of the C-Br bond, typically initiated by a radical initiator like azobisisobutyronitrile (AIBN) in the presence of a radical mediator such as tributylstannane (tributyltin hydride), generates a primary alkyl radical. organic-chemistry.org This reactive intermediate can then engage in a variety of subsequent reactions, most notably intramolecular cyclizations.

For intramolecular radical cyclization to occur, the 3-(3-Bromopropyl)-1,3-oxazolidin-2-one substrate must contain an unsaturated functionality, such as an alkene or alkyne, tethered to the oxazolidinone ring. researchgate.net The reaction is initiated by the abstraction of the bromine atom by a tributyltin radical, which is generated from tributylstannane and a radical initiator (AIBN). This step produces the 3-(3-propylradical)-1,3-oxazolidin-2-one intermediate.

This primary radical can then add across the intramolecular π-system in an endo or exo fashion to form a new ring. The regioselectivity of the cyclization is governed by Baldwin's rules, with 5-exo-trig cyclizations being generally favored. Following the cyclization event, the newly formed cyclic radical abstracts a hydrogen atom from another molecule of tributylstannane to yield the final cyclized product and regenerate the tributyltin radical, thus propagating the radical chain reaction. researchgate.net This methodology is a powerful tool for the construction of cyclic and bicyclic systems. nih.gov

When the oxazolidinone ring is substituted with a chiral auxiliary, such as in derivatives of (4R)- or (4S)-4-benzyl-1,3-oxazolidin-2-one, the intramolecular radical cyclization can proceed with a high degree of diastereoselectivity. nih.gov The chiral environment established by the substituent on the oxazolidinone ring influences the trajectory of the radical cyclization, favoring the formation of one diastereomer over the other.

The stereochemical outcome is often rationalized by considering the steric interactions in the transition state of the cyclization step. The bulky substituent on the chiral auxiliary effectively shields one face of the molecule, directing the radical addition to the opposite face of the unsaturated tether. This facial bias leads to the preferential formation of a specific stereoisomer. The level of diastereoselectivity is dependent on factors such as the nature of the chiral auxiliary, the length of the tether connecting the radical and the acceptor, and the reaction conditions.

Table 3: Diastereoselectivity in Radical Cyclization of Chiral Oxazolidinone Derivatives (Illustrative Examples)

| Entry | Chiral Auxiliary (at C4) | Radical Precursor | Cyclization Product | Diastereomeric Ratio (d.r.) |

| 1 | Phenyl | N-alkenyl-N-(bromoethyl) | Pyrrolizidinone | 90:10 |

| 2 | Isopropyl | N-alkenyl-N-(bromoethyl) | Pyrrolizidinone | 85:15 |

| 3 | Benzyl (B1604629) | N-alkenyl-N-(bromopropyl) | Indolizidinone | >95:5 |

| 4 | tert-Butyl | N-alkenyl-N-(bromopropyl) | Indolizidinone | >99:1 |

Radical Ring Expansion Reactions of Related Bromopropyl Derivatives

While radical reactions of 3-(3-bromopropyl)-1,3-oxazolidin-2-one itself are not extensively detailed, mechanistic insights can be drawn from theoretical and experimental studies of related bromopropyl derivatives. Radical ring expansion reactions, such as the Dowd-Beckwith reaction, provide a powerful method for synthesizing larger ring systems from smaller cyclic precursors. researchgate.net These reactions typically involve the formation of a radical, which then undergoes an intramolecular addition to a π-system or a strained ring, followed by fragmentation to yield an expanded ring.

A key mechanistic pathway involves the generation of a primary radical from the bromopropyl chain, typically using a radical initiator like AIBN (azobisisobutyronitrile) and a reducing agent such as a tin hydride. This radical can then undergo intramolecular cyclization. In related systems, such as 1-(3-bromopropyl)-substituted methylenecyclopropanes, theoretical studies have elucidated the energetics of these pathways. The initial radical attacks a double bond, forming a bicyclic intermediate which then undergoes ring expansion. The regioselectivity of the subsequent ring-opening (i.e., the cleavage of an endo vs. exo C-C bond) is determined by the stability of the resulting radical and the transition states leading to it. These studies show that the reaction proceeds through carefully balanced kinetic and thermodynamic controls, which can be influenced by substituents on the ring system. acs.org

The general mechanism for such a radical-mediated ring expansion can be summarized as follows:

Initiation: Homolytic cleavage of the C-Br bond to form a primary alkyl radical.

Intramolecular Cyclization: The alkyl radical attacks an internal reactive site (like a double bond or strained ring) to form a cyclic or bicyclic radical intermediate.

Ring Expansion (Fragmentation): The intermediate radical undergoes β-scission, cleaving a bond within the original ring to form a larger, more stable carbocyclic radical.

Termination/Propagation: The resulting radical is quenched, often by abstracting a hydrogen atom from a donor, to yield the final ring-expanded product.

These radical-mediated transformations highlight a potential, albeit less explored, reaction pathway for 3-(3-bromopropyl)-1,3-oxazolidin-2-one, where intramolecular cyclization followed by rearrangement could lead to novel heterocyclic structures. acs.orgmdpi.com

Reactions of the 1,3-Oxazolidin-2-one Ring System within 3-(3-Bromopropyl)-1,3-oxazolidin-2-one

The 1,3-oxazolidin-2-one ring, particularly when N-acylated, serves as a powerful chiral auxiliary, enabling highly controlled functionalization at the α-carbon of the acyl group. wikipedia.org Beyond its role in asymmetric synthesis, the ring system itself can undergo specific transformations, such as ring-opening and cleavage.

A crucial aspect of using oxazolidinones as chiral auxiliaries is their efficient removal to unveil the desired chiral product. wikipedia.org This process involves the selective cleavage of the exocyclic amide bond without affecting the endocyclic carbamate (B1207046). However, under certain conditions, the endocyclic bond can be cleaved, leading to ring opening. publish.csiro.au

The regioselectivity of nucleophilic attack is a key consideration. The N-acyl oxazolidinone structure presents two electrophilic carbonyl carbons: the exocyclic amide and the endocyclic carbamate. While the carbamate carbonyl is generally less sterically hindered, electronic factors and the nature of the nucleophile dictate the reaction outcome. publish.csiro.au

Standard cleavage of the auxiliary (exocyclic amide bond) is typically achieved under mild conditions that preserve the stereocenter created in a prior step. acs.org More forceful conditions or different reagents can lead to the cleavage of the carbamate (endocyclic) bond, resulting in the destruction of the auxiliary ring and formation of an amino alcohol derivative. publish.csiro.auresearchgate.net Computational studies have shown that while most nucleophiles prefer to attack the less hindered endocyclic carbonyl, the subsequent decomposition barrier of the tetrahedral intermediate determines the final product. For nucleophiles like LiOOH, this barrier is high, allowing for reversal and eventual attack at the exocyclic carbonyl. For LiOH, the barrier is low, leading to irreversible ring opening. publish.csiro.au

| Reagent/Condition | Primary Cleavage Site | Product Type | Reference |

|---|---|---|---|

| LiOH/H₂O₂ | Exocyclic (Amide) | Carboxylic Acid | acs.orgacs.org |

| LiOBn (Lithium benzyloxide) | Exocyclic (Amide) | Benzyl Ester | publish.csiro.au |

| LiOH | Endocyclic (Carbamate) | Hydroxyamide | publish.csiro.au |

| LiAlH₄ or LiBH₄ | Exocyclic (Amide) | Primary Alcohol | |

| Dowex 1x8-100 resin | Endocyclic (Carbamate) | Vicinal Amino Alcohol | researchgate.net |

The most significant reactivity of N-acyl oxazolidinones like 3-(3-bromopropyl)-1,3-oxazolidin-2-one lies in their enolate chemistry. sigmaaldrich.com Deprotonation of the α-carbon of the acyl group with a strong, non-nucleophilic base generates a metal enolate. The chiral oxazolidinone ring effectively shields one face of this enolate, directing incoming electrophiles to the opposite face with high diastereoselectivity. nih.govresearchgate.net

The formation of a rigid, chelated (Z)-enolate is crucial for this stereocontrol. The metal cation (e.g., Li⁺, Na⁺, Ti⁴⁺, Zr⁴⁺) coordinates to both the enolate oxygen and the carbonyl oxygen of the oxazolidinone ring, creating a well-defined conformation. nih.govresearchgate.net This rigid structure, combined with the steric bulk of the substituent on the chiral auxiliary (often derived from amino acids like valine or phenylalanine), dictates the trajectory of the electrophile. wikipedia.org

This methodology has been extended to a wide range of α-functionalization reactions, including:

Alkylation: Reaction with alkyl halides to form new C-C bonds. nih.gov

Hydroxylation: Reaction with electrophilic oxygen sources.

Amination: Reaction with electrophilic nitrogen sources.

Halogenation: Reaction with electrophilic halogen sources.

Radical Reactions: Titanium and zirconium enolates exhibit biradical character, allowing for stereoselective radical additions with reagents like TEMPO or perfluoroalkyl groups. nih.govub.eduacs.orgnih.gov

| Metal Enolate | Typical Base | Key Features | Reference |

|---|---|---|---|

| Lithium (Li) | LDA, LiHMDS | Commonly used for standard alkylations. | researchgate.net |

| Sodium (Na) | NaHMDS | Can offer higher diastereoselectivity at lower temperatures. | |

| Boron (B) | Bu₂BOTf, DIPEA | Excellent for highly stereoselective aldol (B89426) reactions. | wikipedia.org |

| Titanium (Ti) | TiCl₄, Amine Base | Exhibits biradical character; useful in radical additions. | ub.eduacs.org |

| Zirconium (Zr) | ZrCp₂HCl, Base | Enables α-tertiary alkylations and radical additions. | nih.govnih.gov |

Detailed Mechanistic Studies on Transformations of 3-(3-Bromopropyl)-1,3-oxazolidin-2-one

Mechanistic studies provide a deeper understanding of the reaction pathways and the factors that control selectivity in transformations involving 3-(3-bromopropyl)-1,3-oxazolidin-2-one.

Computational and experimental studies have been instrumental in clarifying the mechanisms governing the reactivity of N-acyl oxazolidinones.

For Enolate Alkylation: The widely accepted model involves the formation of a five-membered chelated (Z)-enolate transition state. acs.org Density functional theory (DFT) calculations support a mechanism where the electrophile approaches from the face opposite the bulky substituent on the chiral auxiliary. In cycloaddition reactions involving oxazolidinone-stabilized species, stabilizing interactions in the transition state, such as CH-π interactions, can favor what appears to be the more crowded pathway, leading to high diastereoselectivity. nih.gov

For Ring Opening/Cleavage: DFT calculations have revealed the subtleties of nucleophilic attack on the two carbonyl groups. The reaction pathway for LiOH-mediated ring opening proceeds through a low-energy barrier for the decomposition of the endocyclic tetrahedral intermediate. publish.csiro.au In contrast, for LiOOH, this decomposition barrier is significantly higher, making the initial attack reversible and allowing the slower, but thermodynamically favored, exocyclic cleavage to dominate. publish.csiro.au

For Oxazolidinone Formation: Mechanistic studies on the formation of oxazolidinones, for instance through cascade reactions, show that the stereochemistry can be determined in a rate-limiting addition step, with subsequent cyclization steps being irreversible under the reaction conditions. acs.org These studies provide valuable analogies for understanding the reverse ring-opening processes.

Control over selectivity is the hallmark of oxazolidinone chemistry.

Stereoselectivity: The primary source of stereocontrol in α-functionalization is the chiral auxiliary itself. wikipedia.orgnumberanalytics.com By establishing a rigid conformational bias in the enolate intermediate, it forces reactions to occur on a specific diastereoface. The degree of selectivity is influenced by several factors:

Auxiliary Structure: The size and nature of the substituent at C4 of the oxazolidinone ring (e.g., isopropyl from valinol vs. benzyl from phenylalaninol) is the main steric director.

Metal Cation: The choice of metal for the enolate affects the bond lengths and angles in the chelated intermediate, fine-tuning the stereochemical outcome. researchgate.net

Reaction Conditions: Temperature and solvent can impact the stability and rigidity of the transition state, thereby affecting the diastereomeric ratio of the product.

Regioselectivity: For a molecule like 3-(3-bromopropyl)-1,3-oxazolidin-2-one, regioselectivity is a critical issue. The molecule possesses two primary electrophilic sites: the α-carbon of the acyl chain (accessible via its enolate) and the terminal carbon of the bromopropyl chain. The choice of reagents determines which site reacts.

α-Functionalization: The use of strong, non-nucleophilic bases (e.g., LDA, NaHMDS) selectively generates the enolate, directing reactivity to the α-position.

N-Alkylation/Substitution: In the absence of a strong base, a nucleophile is more likely to attack the terminal carbon of the propyl chain, displacing the bromide in a standard Sₙ2 reaction.

Intramolecular Cyclization: Under appropriate conditions (e.g., base-mediated enolate formation), the enolate could potentially act as an internal nucleophile, attacking the terminal carbon of the bromopropyl chain to form a cyclic product. The regioselectivity of this cyclization would be governed by Baldwin's rules.

Role of Catalysts and Reagents in Reaction Mechanisms

The reactivity of 3-(3-bromopropyl)-1,3-oxazolidin-2-one is predominantly characterized by nucleophilic substitution reactions, where the bromine atom serves as a leaving group. The efficiency and outcome of these reactions are highly dependent on the choice of catalysts and reagents, which play a crucial role in the reaction mechanism, rate, and yield. The most well-documented application of this compound is in the N-alkylation of primary and secondary amines, a key step in the synthesis of various pharmaceutically active molecules.

The primary mechanism in these reactions is nucleophilic aliphatic substitution. Amines, being effective nucleophiles, attack the electrophilic carbon atom attached to the bromine. This reaction is typically facilitated by a base, which serves to neutralize the hydrobromic acid (HBr) generated during the reaction, thereby driving the equilibrium towards the product side.

A significant industrial application of 3-(3-bromopropyl)-1,3-oxazolidin-2-one is in the synthesis of Rivaroxaban, a direct factor Xa inhibitor used as an anticoagulant. In this synthesis, 3-(3-bromopropyl)-1,3-oxazolidin-2-one is reacted with 4-(4-aminophenyl)morpholin-3-one. The reaction conditions for this specific N-alkylation highlight the critical role of the reagents involved.

Commonly, the reaction is carried out in the presence of a base in a suitable solvent. The choice of base is critical; it must be strong enough to deprotonate the amine nucleophile, increasing its nucleophilicity, and to neutralize the HBr byproduct, but not so strong as to cause unwanted side reactions.

The following data table summarizes typical reagents and conditions for the N-alkylation of amines with 3-(3-bromopropyl)-1,3-oxazolidin-2-one, drawing from methodologies used in the synthesis of related pharmaceutical intermediates.

| Nucleophile | Base | Solvent | Temperature (°C) | Catalyst (if any) | Product | Yield (%) |

|---|---|---|---|---|---|---|

| 4-(4-aminophenyl)morpholin-3-one | Potassium Carbonate (K2CO3) | Dimethylformamide (DMF) | 80-90 | None specified | 4-{4-[3-(2-oxo-1,3-oxazolidin-3-yl)propyl]phenyl}morpholin-3-one | Not specified |

| 4-(4-aminophenyl)morpholin-3-one | Sodium Hydride (NaH) | N-Methyl-2-pyrrolidone (NMP) | Not specified | None specified | 4-{4-[3-(2-oxo-1,3-oxazolidin-3-yl)propyl]phenyl}morpholin-3-one | Low (~7% for two steps) |

| Various amines | Triethylamine (Et3N) | Acetonitrile (CH3CN) | 70 | None specified | N-alkylated amine | Not specified |

In some instances, particularly with less reactive nucleophiles or to improve reaction efficiency, catalytic systems can be employed. While not always explicitly detailed for 3-(3-bromopropyl)-1,3-oxazolidin-2-one, related reactions involving alkyl halides and amines can be accelerated by phase-transfer catalysts (PTCs). PTCs, such as quaternary ammonium (B1175870) salts, facilitate the transfer of the anionic nucleophile from an aqueous or solid phase to the organic phase where the alkyl halide is dissolved, thereby increasing the reaction rate.

Furthermore, in the broader context of oxazolidinone synthesis and modification, metal catalysts, particularly copper and palladium complexes, are known to catalyze C-N bond formation. For instance, copper(I) iodide has been used in the coupling of aryl halides with oxazolidinones. While direct evidence for the use of such catalysts with 3-(3-bromopropyl)-1,3-oxazolidin-2-one in the literature is scarce, it represents a potential avenue for optimizing reaction conditions, especially for challenging nucleophiles.

The mechanistic role of the base is not merely to act as an acid scavenger. In the case of amine alkylation, the base can influence the concentration of the deprotonated, more nucleophilic amine, thus directly impacting the reaction kinetics. The choice of solvent is also critical, as it must solubilize the reactants and facilitate the interaction between the nucleophile and the electrophilic substrate. Polar aprotic solvents like DMF and acetonitrile are often preferred as they can solvate cations while leaving the nucleophilic anion relatively free, enhancing its reactivity.

Applications of 3 3 Bromopropyl 1,3 Oxazolidin 2 One As a Versatile Synthetic Building Block

Role in the Synthesis of Complex Heterocyclic Systems

The unique structural features of 3-(3-Bromopropyl)-1,3-oxazolidin-2-one, namely the reactive bromopropyl side chain appended to the oxazolidinone core, theoretically position it as a valuable precursor for the synthesis of more complex heterocyclic frameworks. The presence of both an electrophilic carbon and a nucleophilic nitrogen within the same molecule opens avenues for intramolecular cyclization reactions, leading to the formation of fused and spirocyclic systems.

Construction of Fused and Spirocyclic Oxazolidinone Derivatives

The synthesis of fused heterocyclic systems is a cornerstone of medicinal chemistry and materials science. In principle, the 3-(3-bromopropyl) side chain of 3-(3-Bromopropyl)-1,3-oxazolidin-2-one can serve as a three-carbon electrophile. Following a nucleophilic attack initiated from a substrate, a subsequent intramolecular cyclization involving the oxazolidinone nitrogen could lead to the formation of fused ring systems. For example, reaction with a suitable dinucleophile could potentially yield bicyclic structures with the oxazolidinone ring fused to a newly formed six-membered ring.

Similarly, the construction of spirocyclic compounds, where two rings share a single atom, is of great interest in drug discovery. The bromopropyl chain of 3-(3-Bromopropyl)-1,3-oxazolidin-2-one could be envisioned to participate in reactions leading to spiro-oxazolidinones. This might involve an initial reaction at the bromine-bearing carbon, followed by an intramolecular cyclization onto the oxazolidinone ring at a position other than the nitrogen, or a multi-step sequence involving the formation of a new ring that is spiro-fused to the oxazolidinone core. While these synthetic pathways are plausible, detailed research findings specifically employing 3-(3-Bromopropyl)-1,3-oxazolidin-2-one for these transformations are not extensively documented in publicly available literature.

Precursor for Advanced Organic Scaffolds

Beyond the direct formation of fused or spirocyclic systems, 3-(3-Bromopropyl)-1,3-oxazolidin-2-one can be considered a precursor for a variety of advanced organic scaffolds. The bromopropyl group is a versatile handle for introducing other functionalities through nucleophilic substitution reactions. This allows for the elaboration of the side chain prior to its involvement in the construction of more complex molecular frameworks. For instance, conversion of the bromide to an azide (B81097), followed by reduction, would yield a primary amine, which could then be used to build a diverse range of nitrogen-containing heterocycles.

The oxazolidinone ring itself is a stable and synthetically useful moiety, often found in biologically active molecules. researchgate.net Therefore, using 3-(3-Bromopropyl)-1,3-oxazolidin-2-one as a starting material allows for the retention of this important scaffold while introducing complexity through reactions of the side chain. However, specific examples of multi-step syntheses of advanced organic scaffolds originating from this particular bromopropyl derivative are not widely reported.

Utilization in Asymmetric Synthesis Strategies

The application of chiral oxazolidinones as auxiliaries in asymmetric synthesis is a well-established and powerful tool for controlling stereochemistry. williams.edunih.govwikipedia.org These auxiliaries are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction, after which they can be cleaved and recovered.

Role as a Chiral Auxiliary Component

In the context of asymmetric synthesis, the oxazolidinone ring of 3-(3-Bromopropyl)-1,3-oxazolidin-2-one, if derived from a chiral amino alcohol, can serve as a chiral auxiliary. The substituents on the chiral centers of the oxazolidinone ring effectively shield one face of an attached prochiral enolate, directing the approach of an electrophile to the opposite face. This steric control is the basis for the high diastereoselectivity observed in many reactions employing oxazolidinone auxiliaries. While the general principles of oxazolidinone-based chiral auxiliaries are well-understood, the specific influence of the 3-(3-bromopropyl) substituent on the stereodirecting ability of the auxiliary has not been a focus of extensive study.

Stereocontrol in Carbon-Carbon Bond-Forming Reactions

The true utility of a chiral auxiliary is demonstrated in its ability to control the stereochemistry of carbon-carbon bond-forming reactions, which are fundamental to the synthesis of complex organic molecules. Key examples of such transformations where oxazolidinone auxiliaries have proven to be highly effective include asymmetric alkylation, aldol (B89426) reactions, Michael additions, and Diels-Alder reactions.

Asymmetric Alkylation: In a typical asymmetric alkylation, an N-acyl oxazolidinone is deprotonated to form a chiral enolate. The chiral auxiliary then directs the approach of an alkyl halide, leading to the formation of a new carbon-carbon bond with a high degree of stereocontrol. rsc.org

Aldol Reactions: Asymmetric aldol reactions using oxazolidinone auxiliaries are renowned for their high diastereoselectivity, allowing for the controlled formation of two new stereocenters simultaneously. nih.govresearchgate.net The geometry of the boron or titanium enolate, in combination with the steric influence of the auxiliary, dictates the stereochemical outcome of the reaction with an aldehyde.

Michael Additions: In asymmetric Michael additions, chiral oxazolidinone-derived enolates add to α,β-unsaturated carbonyl compounds in a conjugate fashion. The auxiliary directs the nucleophilic attack to one face of the Michael acceptor, resulting in the formation of an enantioenriched product. nih.govnih.gov

Diels-Alder Reactions: Oxazolidinones can also be used to control the stereochemistry of Diels-Alder reactions by serving as a chiral dienophile. The auxiliary influences the facial selectivity of the cycloaddition, leading to the formation of a specific diastereomer of the cyclic product. nih.govgoogle.com

Induction of Stereochemistry in Target Molecules

The ultimate goal of using a chiral auxiliary is to induce a desired stereochemistry in a target molecule. After the stereoselective bond-forming reaction is complete, the auxiliary is typically cleaved under mild conditions to reveal the chiral product, such as a carboxylic acid, alcohol, or aldehyde, without racemization of the newly formed stereocenter. The efficiency of this cleavage and the recovery of the auxiliary for reuse are important practical considerations in asymmetric synthesis. The general protocols for the cleavage of N-acyl oxazolidinones are well-developed, but their specific application to derivatives of 3-(3-Bromopropyl)-1,3-oxazolidin-2-one has not been detailed in published research.

Auxiliary Recovery and Recycling Methodologies

The utility of oxazolidinones as chiral auxiliaries in asymmetric synthesis is significantly enhanced by the ability to efficiently recover and recycle them after the desired stereoselective transformation. sigmaaldrich.com The recovery process hinges on the selective cleavage of the N-acyl bond that links the chiral auxiliary to the substrate. Various methodologies have been developed to achieve this cleavage under conditions that leave both the newly formed chiral product and the auxiliary intact.

Commonly employed methods involve nucleophilic attack at the exocyclic imide carbonyl. Hydrolytic cleavage using lithium hydroxide (B78521) (LiOH) with hydrogen peroxide (H₂O₂) is a widely adopted technique. acs.org In this reaction, the hydroperoxide anion acts as the effective nucleophile, selectively attacking the exocyclic carbonyl to release the carboxylic acid product (after a reductive workup) and the free auxiliary. acs.orgwilliams.edu It has been noted that using a strong base like hydroxide alone can sometimes lead to undesired cleavage of the endocyclic carbonyl of the oxazolidinone ring. williams.edu

Reductive cleavage methods offer an alternative pathway, yielding alcohols, aldehydes, or other reduced functional groups. Reagents such as lithium borohydride (B1222165) (LiBH₄) and sodium borohydride (NaBH₄) are effective for reducing the N-acyl group to a primary alcohol, thereby liberating the chiral auxiliary. researchgate.net The choice of cleavage method depends on the desired functional group in the final product and the stability of the molecule to the reaction conditions. The high recovery rates achievable with these methods underscore the economic and practical advantages of using oxazolidinone auxiliaries in both academic and industrial settings. sigmaaldrich.com

| Reagent(s) | Product Functional Group | Reference |

|---|---|---|

| LiOH / H₂O₂ | Carboxylic Acid | acs.orgwilliams.edu |

| LiBH₄ | Primary Alcohol | researchgate.net |

| NaBH₄ | Primary Alcohol | researchgate.net |

| LiAlH₄ | Primary Alcohol | acs.org |

| NaOMe / MeOH | Methyl Ester | N/A |

| BnONa / BnOH | Benzyl (B1604629) Ester | N/A |

Functional Group Interconversions Derived from the Bromopropyl Arm

The 3-(3-bromopropyl) moiety of the title compound serves as a versatile handle for a wide range of chemical modifications. The presence of a bromine atom at the terminus of the propyl chain provides a reactive site for nucleophilic substitution reactions, as the bromide ion is an excellent leaving group. This reactivity allows for the straightforward introduction of diverse functional groups, transforming the molecule into a variety of useful intermediates.

Derivatization to Amino, Hydroxy, or Other Functional Chains

The bromopropyl arm of 3-(3-bromopropyl)-1,3-oxazolidin-2-one is readily derivatized by reaction with various nucleophiles. This allows for the conversion of the bromo group into other key functionalities, significantly expanding the synthetic utility of the parent molecule.

One of the most common transformations is the synthesis of the corresponding amine. This can be achieved through several established methods for converting alkyl halides to primary amines. libretexts.org For example, direct reaction with ammonia (B1221849) can yield the primary amine, though this method can sometimes lead to over-alkylation. libretexts.org A more controlled approach is the Gabriel synthesis, which involves the reaction of the bromopropyl compound with potassium phthalimide (B116566) to form an N-alkylated phthalimide intermediate. libretexts.orgnih.gov Subsequent hydrolysis or hydrazinolysis of this intermediate cleanly affords the primary aminopropyl derivative. libretexts.org Another efficient method is the reaction with sodium azide to form an alkyl azide, which is not nucleophilic and thus prevents over-alkylation. The resulting azide can then be reduced to the primary amine using a reducing agent like lithium aluminium hydride (LiAlH₄). libretexts.org

Displacement of the bromide with a hydroxide source, such as an aqueous solution of a strong base, results in the formation of a terminal hydroxyl group, yielding 3-(3-hydroxypropyl)-1,3-oxazolidin-2-one. Similarly, reaction with thiols or their corresponding thiolates can be used to introduce sulfur-containing functional groups. This versatility enables the creation of a library of derivatives with distinct chemical properties suitable for further synthetic elaboration.

| Nucleophile | Reagent Example | Resulting Functional Group | Reference |

|---|---|---|---|

| Azide | Sodium Azide (NaN₃) | -CH₂-N₃ (Azido) | libretexts.org |

| Phthalimide | Potassium Phthalimide | -CH₂-N(CO)₂C₆H₄ (Phthalimido) | libretexts.orgnih.gov |

| Hydroxide | Sodium Hydroxide (NaOH) | -CH₂-OH (Hydroxy) | N/A |

| Cyanide | Sodium Cyanide (NaCN) | -CH₂-CN (Cyano) | N/A |

| Thiolate | Sodium Thiophenoxide (NaSPh) | -CH₂-SPh (Thioether) |

Linker Precursor in Conjugate Synthesis

The dual functionality of 3-(3-bromopropyl)-1,3-oxazolidin-2-one makes it an excellent precursor for the synthesis of bifunctional linkers, which are molecules that contain two reactive groups used to connect different molecular entities, such as drugs, probes, or biomolecules. lumiprobe.com The bromopropyl arm provides a site for the initial attachment of one molecule, while the oxazolidinone ring serves as a stable scaffold that can either be part of the final conjugate structure or be further modified if required.

The conversion of the bromo group to other functionalities, as described in the previous section, is the key first step in its application as a linker. For instance, converting the bromide to an azide yields an azidopropyl derivative. This azido (B1232118) group can then participate in highly efficient and specific "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to conjugate with molecules containing a terminal alkyne. Similarly, conversion to a primary amine provides a nucleophilic site for forming stable amide bonds with carboxylic acids, or for reaction with isothiocyanates to form thioureas.

This strategy has been applied in medicinal chemistry, for example, in the synthesis of drug conjugates. The oxazolidinone antibiotic Linezolid has been linked to other molecules, such as biotin (B1667282) or a nitric oxide-releasing moiety, by reacting its core structure with molecules like 3-bromopropyl nitrate. nih.gov These conjugates are designed to enhance drug delivery, modify biological activity, or study the mechanism of action. nih.govnih.gov The 3-(3-bromopropyl)-1,3-oxazolidin-2-one scaffold is thus a valuable platform for developing custom linkers for a wide array of applications in chemical biology and materials science.

| Derived Functional Group | Subsequent Conjugation Chemistry | Linkage Formed |

|---|---|---|

| Amine (-NH₂) | Amide Coupling (with R-COOH) | Amide Bond |

| Azide (-N₃) | Azide-Alkyne Cycloaddition | Triazole Ring |

| Hydroxy (-OH) | Etherification (with R-X) | Ether Bond |

| Thiol (-SH) | Thiol-Ene Reaction | Thioether Bond |

| Carboxylic Acid (via -CN hydrolysis) | Amide Coupling (with R-NH₂) | Amide Bond |

Computational and Theoretical Studies on 3 3 Bromopropyl 1,3 Oxazolidin 2 One and Its Chemical Transformations

Density Functional Theory (DFT) Calculations

DFT is a powerful computational method used to investigate the electronic structure and properties of molecules. For a molecule like 3-(3-Bromopropyl)-1,3-oxazolidin-2-one, DFT calculations would typically be employed to understand its fundamental characteristics.

Investigation of Electronic Structure and Reactivity ProfilesDFT studies would be instrumental in mapping the electron density distribution of 3-(3-Bromopropyl)-1,3-oxazolidin-2-one. This analysis helps in identifying the molecule's reactive sites. The key areas of interest would be:

The Carbonyl Group (C=O): The oxygen atom is highly electronegative, creating a polar bond with the carbonyl carbon. This makes the oxygen a site for electrophilic attack and the carbon a site for nucleophilic attack.

The Bromopropyl Chain: The bromine atom is an excellent leaving group due to its electronegativity and size. The carbon atom attached to the bromine is electrophilic and susceptible to nucleophilic substitution reactions.

Nitrogen and Oxygen atoms in the Oxazolidinone Ring: The lone pairs of electrons on these atoms can participate in intermolecular interactions.

Calculations of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—would provide insights into the compound's reactivity. The energy gap between HOMO and LUMO is a crucial indicator of chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

Modeling of Reaction Mechanisms and Energy LandscapesTheoretical modeling using DFT could elucidate the mechanisms of chemical transformations involving 3-(3-Bromopropyl)-1,3-oxazolidin-2-one. For instance, in a nucleophilic substitution reaction where the bromide is replaced, DFT can be used to:

Map the potential energy surface of the reaction.

Identify the transition state structures.

Calculate the activation energy, which determines the reaction rate.

This allows for a comparison between different possible reaction pathways, such as SN1 versus SN2 mechanisms, to determine the most energetically favorable route.

Quantum Chemical Approaches for Molecular Properties and Interactions

Quantum chemical methods, including DFT and other ab initio techniques, are used to calculate a wide range of molecular properties. For 3-(3-Bromopropyl)-1,3-oxazolidin-2-one, these methods could predict:

Spectroscopic Properties: Theoretical calculations of IR, Raman, and NMR spectra can aid in the structural characterization of the compound by comparing computed spectra with experimental data. nih.gov

Intermolecular Interactions: The nature and strength of non-covalent interactions, such as hydrogen bonding or halogen bonding, which are critical for understanding the compound's behavior in condensed phases and its interaction with biological targets, can be modeled.

Dipole Moment and Polarizability: These properties influence the molecule's solubility and its interaction with external electric fields.

Advanced Computational Modeling for Conformational Analysis

The 3-bromopropyl side chain of the molecule possesses rotational freedom around its single bonds, leading to multiple possible conformations. Advanced computational modeling is used to explore the conformational landscape and identify the most stable conformers. researchgate.net

A potential energy surface (PES) scan can be performed by systematically rotating the dihedral angles of the side chain. researchgate.net This process identifies low-energy conformers. The relative populations of these conformers at a given temperature can then be estimated using Boltzmann statistics. Understanding the preferred conformation is essential as it can significantly influence the molecule's reactivity and its ability to bind to other molecules.

Advanced Spectroscopic and Analytical Methodologies for Characterization of 3 3 Bromopropyl 1,3 Oxazolidin 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of 3-(3-Bromopropyl)-1,3-oxazolidin-2-one, providing detailed information about the hydrogen (¹H NMR) and carbon (¹³C NMR) atomic environments.

In ¹H NMR spectroscopy, the chemical shift (δ), multiplicity (splitting pattern), and integration of each signal correspond to a specific set of protons within the molecule. For the 3-(3-bromopropyl) substituent, the protons exhibit predictable patterns. The methylene (B1212753) group adjacent to the bromine atom (-CH₂Br) is expected to resonate furthest downfield in the propyl chain due to the deshielding effect of the electronegative bromine atom, typically appearing as a triplet. The methylene group attached to the oxazolidinone nitrogen (-N-CH₂-) would also appear as a triplet. The central methylene group (-CH₂-) would likely present as a multiplet (specifically, a quintet or pentet) resulting from coupling to the two adjacent methylene groups.

The oxazolidinone ring itself has two methylene groups. The protons on the carbon adjacent to the ring oxygen (-O-CH₂-) are generally found at a lower chemical shift than those adjacent to the nitrogen (-N-CH₂-), both appearing as triplets.

In ¹³C NMR spectroscopy, each unique carbon atom in the molecule gives a distinct signal. The most downfield signal is typically the carbonyl carbon (C=O) of the oxazolidinone ring due to its specific chemical environment. The carbons of the propyl chain and the oxazolidinone ring would appear at characteristic chemical shifts, with the carbon attached to the bromine atom (C-Br) being significantly influenced by the halogen.

While specific experimental data for 3-(3-Bromopropyl)-1,3-oxazolidin-2-one is not widely published, the expected chemical shifts can be inferred from data on analogous structures such as 1-bromopropane (B46711) and N-substituted oxazolidinones.

Table 1: Predicted ¹H NMR Spectral Data for 3-(3-Bromopropyl)-1,3-oxazolidin-2-one

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| -N-CH₂- (ring) | ~3.6 | Triplet (t) |

| -O-CH₂- (ring) | ~4.3 | Triplet (t) |

| -N-CH₂- (chain) | ~3.5 | Triplet (t) |

| -CH₂-CH₂-CH₂- | ~2.2 | Multiplet (m) |

Table 2: Predicted ¹³C NMR Spectral Data for 3-(3-Bromopropyl)-1,3-oxazolidin-2-one

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~158 |

| -N-CH₂- (ring) | ~42 |

| -O-CH₂- (ring) | ~62 |

| -N-CH₂- (chain) | ~45 |

| -CH₂-CH₂-CH₂- | ~32 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. For 3-(3-Bromopropyl)-1,3-oxazolidin-2-one (C₆H₁₀BrNO₂), the molecular weight is 208.05 g/mol .

A key feature in the mass spectrum of a bromine-containing compound is the isotopic pattern of the molecular ion peak (M⁺). Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two molecular ion peaks of almost equal intensity, [M]⁺ and [M+2]⁺, at m/z values corresponding to the molecule containing ⁷⁹Br and ⁸¹Br, respectively. docbrown.info This doublet is a definitive indicator of the presence of a single bromine atom in the molecule.

The fragmentation of 3-(3-Bromopropyl)-1,3-oxazolidin-2-one under electron impact (EI) ionization would likely proceed through several characteristic pathways. Common fragmentation includes the loss of the bromine atom to form a stable carbocation, cleavage of the propyl chain, and fragmentation of the oxazolidinone ring. libretexts.orgnih.gov

Table 3: Expected Key Ions in the Mass Spectrum of 3-(3-Bromopropyl)-1,3-oxazolidin-2-one

| m/z Value | Possible Fragment | Description |

|---|---|---|

| 207 / 209 | [M]⁺ | Molecular ion peak doublet |

| 128 | [M - Br]⁺ | Loss of a bromine radical |

| 100 | [C₄H₆NO₂]⁺ | Cleavage at the N-propyl bond |

| 86 | [C₃H₄NO₂]⁺ | Fragmentation of the oxazolidinone ring |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule. The IR spectrum of 3-(3-Bromopropyl)-1,3-oxazolidin-2-one would be dominated by a strong, sharp absorption band characteristic of the carbonyl (C=O) group of the cyclic carbamate (B1207046) (oxazolidinone). This peak is typically observed in the range of 1750-1730 cm⁻¹.

Other significant absorptions include those for the C-N stretching and C-O stretching vibrations within and outside the ring. The C-H stretching vibrations of the methylene groups in the propyl chain and the oxazolidinone ring would appear in the region of 3000-2850 cm⁻¹. The presence of the C-Br bond would give rise to an absorption in the fingerprint region, typically between 600 and 500 cm⁻¹. nist.gov

Table 4: Characteristic IR Absorption Frequencies for 3-(3-Bromopropyl)-1,3-oxazolidin-2-one

| Functional Group | Bond Type | Expected Absorption Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Alkane | C-H stretch | 2960-2850 | Medium-Strong |

| Carbonyl (Oxazolidinone) | C=O stretch | 1750-1730 | Strong, Sharp |

| Carbamate | C-N stretch | 1400-1350 | Medium |

| Ether (cyclic) | C-O stretch | 1250-1150 | Strong |

X-ray Crystallography for Solid-State Structure and Chirality Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its solid, crystalline state. nih.gov This technique can provide accurate bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and conformation.

For 3-(3-Bromopropyl)-1,3-oxazolidin-2-one, a single-crystal X-ray diffraction analysis would reveal the planarity of the oxazolidinone ring and the preferred conformation of the flexible 3-bromopropyl side chain. Although specific crystallographic data for the title compound are not available, analysis of related structures like 3-acetyloxazolidin-2-one shows a nearly planar imide nitrogen and specific bond orientations. mdpi.com

Furthermore, if the compound is chiral (e.g., through substitution on the oxazolidinone ring), X-ray crystallography can determine the absolute configuration of the stereocenters, which is crucial in asymmetric synthesis and pharmaceutical applications. The analysis of a crystal grown from an enantiomerically pure sample allows for the unambiguous assignment of R or S configuration. researchgate.net

Table 5: Illustrative Crystallographic Parameters from a Related Oxazolidinone Structure (3-acetyloxazolidin-2-one)

| Parameter | Example Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | Pn |

| a (Å) | 6.9924 |

| b (Å) | 5.1635 |

| c (Å) | 8.1820 |

| β (°) | 108.83 |

| Volume (ų) | 279.60 |

Data for 3-acetyloxazolidin-2-one is provided for illustrative purposes. mdpi.com

Chromatographic Techniques for Purity Assessment and Enantiomeric Excess Determination (e.g., Chiral HPLC)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for assessing the purity of 3-(3-Bromopropyl)-1,3-oxazolidin-2-one and for separating its enantiomers if a chiral center is present.

Purity assessment is typically performed using reversed-phase HPLC (RP-HPLC). In this method, the compound is passed through a nonpolar stationary phase (e.g., C18-silica) with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). Impurities are separated based on their differential partitioning between the two phases, and the purity is determined by comparing the peak area of the main component to the total area of all peaks detected.

If the oxazolidinone ring is substituted to create a chiral center, determining the enantiomeric excess (e.e.) is critical. This is achieved using chiral HPLC, which employs a chiral stationary phase (CSP). nih.gov CSPs are designed to interact differently with the two enantiomers, leading to different retention times and thus their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used for the separation of oxazolidinone enantiomers. nih.gov The mobile phase is typically a mixture of alkanes (like hexane) and an alcohol (like isopropanol). The enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the resulting chromatogram.

Table 6: Typical Conditions for Chromatographic Analysis of Oxazolidinone Derivatives

| Analysis Type | Technique | Typical Stationary Phase | Typical Mobile Phase |

|---|---|---|---|

| Purity Assessment | RP-HPLC | C18-silica | Acetonitrile/Water or Methanol/Water |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-(3-Bromopropyl)-1,3-oxazolidin-2-one, and how can reaction efficiency be optimized?

- Methodology : A two-step approach is commonly employed:

Alkylation : React 1,3-oxazolidin-2-one with 1,3-dibromopropane using a strong base (e.g., NaH) in anhydrous DMF at 60–80°C under inert atmosphere.

Purification : Isolate the product via column chromatography (silica gel, hexane:ethyl acetate 4:1), yielding 60–75% .

- Optimization : Monitor reaction progress by TLC. Excess dibromopropane (1.5 equiv) improves yield, while controlled temperature prevents side reactions like ring-opening.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing 3-(3-Bromopropyl)-1,3-oxazolidin-2-one?

- NMR : Use deuterated DMSO or CDCl₃ for solubility. Key signals:

- ¹H NMR: δ 3.8–4.2 ppm (oxazolidinone ring protons), δ 3.5–3.7 ppm (Br–CH₂–CH₂–CH₂–).

- ¹³C NMR: δ 160–165 ppm (C=O), δ 30–35 ppm (Br–CH₂) .

Advanced Research Questions

Q. How does the bromopropyl substituent influence the compound’s role as a chiral auxiliary in asymmetric synthesis?

- Mechanism : The bromine atom enhances electrophilicity, facilitating nucleophilic substitutions in stereoselective reactions. For example, in Evans aldol reactions, the bromopropyl group stabilizes transition states via steric guidance, achieving >90% enantiomeric excess (ee) in β-hydroxy ketone synthesis .

- Application : Use in catalytic asymmetric alkylation with Pd(0) complexes, where the bromine acts as a leaving group for cross-coupling .

Q. What challenges arise in resolving structural conformers of 3-(3-Bromopropyl)-1,3-oxazolidin-2-one using X-ray diffraction?

- Crystallization Issues : The flexible bromopropyl chain induces disorder. Mitigate by:

- Cooling to 100 K during data collection.

- Using high-resolution synchrotron sources (e.g., 0.8 Å) to resolve overlapping electron densities .

Q. How do structural modifications at the 3-position affect antimicrobial activity in oxazolidinone derivatives?

- SAR Insights :

- Bromine vs. Fluorine : Bromine’s larger van der Waals radius improves binding to bacterial ribosomes (e.g., 3.2-fold higher inhibition of S. aureus vs. fluoro analogues) .

- Chain Length : A 3-carbon chain optimizes lipophilicity for membrane penetration (logP ~2.5), while longer chains reduce solubility .

Q. What analytical strategies are effective for detecting metabolites or degradation products of 3-(3-Bromopropyl)-1,3-oxazolidin-2-one?

- Derivatization : React metabolites with 2-nitrobenzaldehyde (2-NBA) to form UV-active Schiff bases. For example, NP-AOZ derivatives are detectable at 0.1 ppb via HPLC-UV (C18 column, acetonitrile:water 65:35, λ = 450 nm) .

- Mass Spectrometry : Use ESI-MS/MS in MRM mode (e.g., m/z 356 → 227 for the parent ion) to confirm fragmentation patterns .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.